molecular formula C14H24O4S2 B610225 Propargyl-PEG1-SS-PEG1-t-butyl ester CAS No. 1807518-78-0

Propargyl-PEG1-SS-PEG1-t-butyl ester

Cat. No.: B610225
CAS No.: 1807518-78-0
M. Wt: 320.46
InChI Key: HXQOZIFQBVKJGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG1-SS-PEG1-t-butyl ester typically involves multiple steps:

    Formation of PEG Linker: The initial step involves the synthesis of the PEG linker, which is achieved by reacting polyethylene glycol (PEG) with a suitable activating agent.

    Introduction of Propargyl Group: The propargyl group is introduced via a reaction with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of Disulfide Bond: The disulfide bond is formed by reacting the PEG linker with a thiol-containing compound under oxidative conditions.

    Protection of Carboxyl Group: The carboxyl group is protected using t-butyl esterification to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes, with the option for GMP-grade production for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG1-SS-PEG1-t-butyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

    Acidic Conditions: Employed for the deprotection of the t-butyl group.

    Reducing Agents: Utilized for the cleavage of the disulfide bond.

Major Products Formed

    Triazole Linkages: Formed during Click Chemistry reactions.

    Free Carboxyl Group: Obtained after deprotection of the t-butyl group.

    Cleaved Disulfide Bonds: Resulting from reduction reactions.

Comparison with Similar Compounds

Propargyl-PEG1-SS-PEG1-t-butyl ester is unique due to its combination of a propargyl group, a cleavable disulfide bond, and a t-butyl protected carboxyl group. Similar compounds include:

This compound stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific research applications.

Properties

IUPAC Name

tert-butyl 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4S2/c1-5-7-16-9-11-19-20-12-10-17-8-6-13(15)18-14(2,3)4/h1H,6-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOZIFQBVKJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSSCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122948
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-78-0
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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